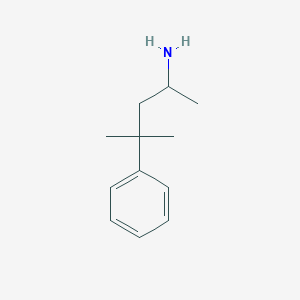

4-Methyl-4-phenylpentan-2-amine

Vue d'ensemble

Description

4-Methyl-4-phenylpentan-2-amine is a chemical compound with the CAS Number: 24854-91-9 . It has a molecular weight of 177.29 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for 4-Methyl-4-phenylpentan-2-amine is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 . This indicates that the molecule contains 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

4-Methyl-4-phenylpentan-2-amine is a liquid at room temperature .Applications De Recherche Scientifique

Neurotoxicity and Parkinson's Disease Model

4-Methyl-4-phenylpentan-2-amine is closely related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that has been instrumental in the study of Parkinson's disease. MPTP selectively targets the substantia nigra in both human and non-human primates, mimicking the neuropathology of Parkinson's disease. This has led to the development of an animal model for Parkinson's research, facilitating the understanding of the disease's pathophysiology and the exploration of potential treatments. The neurotoxic mechanism involves the oxidation of MPTP to its quaternary amine MPP+, highlighting the critical role of the "4-5" double bond in the nitrogen-containing ring for its toxic effects (Langston, Langston, & Irwin, 1984).

Heterocyclic Amines and Cancer Research

Research into heterocyclic amines (HAs), such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has revealed their formation in cooked meats and their implications in cancer, particularly breast cancer. Experimental evidence suggests these compounds are metabolically activated in humans and can form DNA adducts, contributing to carcinogenesis. This highlights the importance of understanding dietary exposure to HAs and their role in cancer risk, underscoring the need for further research into their mechanisms of action and potential mitigation strategies (Snyderwine, 1994).

Chemical Synthesis and Catalysis

4-Methyl-4-phenylpentan-2-amine's structural motifs are utilized in the synthesis of various heterocyclic compounds, highlighting its role in organic synthesis. For example, derivatives of similar compounds have been explored for the creation of dyes and heterocyclic compounds, illustrating the versatile nature of these chemical structures in facilitating a wide range of synthetic routes. This research underlines the potential of such compounds in the development of new materials and chemical entities (Gomaa & Ali, 2020).

Advanced Oxidation Processes

In the context of environmental science, advanced oxidation processes (AOPs) have been investigated for the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines. AOPs offer effective solutions for mineralizing persistent organic pollutants, improving water treatment technologies. This area of research is critical for addressing the challenges posed by hazardous compounds in water sources, demonstrating the importance of chemical research in environmental protection and sustainability (Bhat & Gogate, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-4-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-phenylpentan-2-amine | |

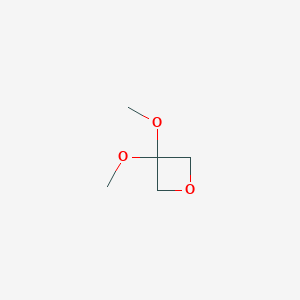

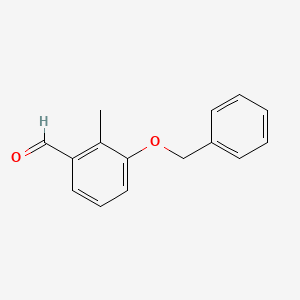

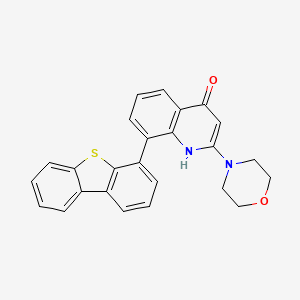

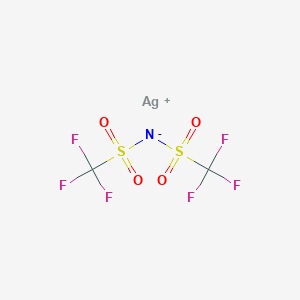

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

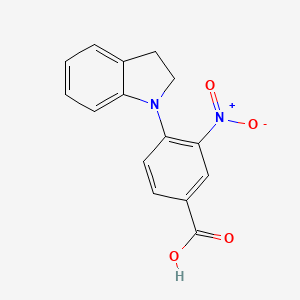

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)